Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate
Overview
Description
Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a benzoate ester group attached to a pyrrole ring, which is further substituted with two methyl groups at positions 2 and 5. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate typically involves the reaction of ethyl 3-bromobenzoate with 2,5-dimethylpyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but optimized for larger batch sizes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic ring, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzyl alcohol.
Substitution: Various substituted benzoate derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate is primarily attributed to its ability to interact with specific enzymes or receptors in microbial cells. It may inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the cell wall synthesis in bacteria .
Comparison with Similar Compounds
Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate: Similar structure but with the pyrrole ring attached at the 4-position of the benzoate.
Ethyl 3-(pyrrol-1-yl)benzoate: Lacks the methyl groups on the pyrrole ring.
Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoic acid: The ester group is replaced with a carboxylic acid group.
Uniqueness: Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate is unique due to the specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The presence of the ester group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-6-5-7-14(10-13)16-11(2)8-9-12(16)3/h5-10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHUEKMXWUBGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251830 | |
Record name | Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-34-6 | |
Record name | Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168618-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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